
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl), commonly known as TSGP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSGP is a complex peptide consisting of six amino acids and is synthesized using various methods.
作用機序
The mechanism of action of TSGP is not well understood. However, studies have suggested that TSGP may exert its effects by disrupting the cell membrane of microorganisms and cancer cells. TSGP has also been shown to interact with various enzymes and proteins, leading to the inhibition of their activity.
生化学的および生理学的効果
TSGP has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that TSGP can inhibit the growth of microorganisms and cancer cells, induce apoptosis, and modulate the immune system. TSGP has also been shown to exhibit anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the primary advantages of using TSGP in lab experiments is its stability and ease of synthesis. TSGP can be synthesized using various methods and is relatively stable, making it a suitable candidate for various experiments. However, one of the limitations of using TSGP is its high cost, which may limit its use in some experiments.
将来の方向性
TSGP has shown significant potential in various areas of scientific research. In the future, further studies are required to understand the mechanism of action of TSGP and its potential applications in drug discovery and cancer therapy. Future studies should also focus on optimizing the synthesis method of TSGP to reduce its cost and improve its stability. Additionally, further studies are required to investigate the potential applications of TSGP in other areas of scientific research, such as immunology and neuroscience.
Conclusion:
In conclusion, TSGP is a synthetic peptide that has shown significant potential in various areas of scientific research. TSGP can be synthesized using various methods and exhibits antimicrobial, antifungal, and anticancer properties. TSGP has also been shown to modulate the immune system and exhibit anti-inflammatory properties. Although further studies are required to understand the mechanism of action of TSGP fully, it is a promising candidate for drug discovery and cancer therapy.
合成法
The synthesis of TSGP involves the coupling of six amino acids, namely tyrosine, serine, glycine, phenylalanine, leucine, and threonine. The coupling of these amino acids is carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide chain is synthesized on a solid support, whereas, in SPPS, the peptide chain is synthesized in solution. After the coupling of the amino acids, the peptide is deprotected and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
TSGP has shown potential applications in various areas of scientific research. One of the primary applications of TSGP is in the field of drug discovery. TSGP has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for developing new drugs. TSGP has also been studied for its potential applications in cancer treatment. Studies have shown that TSGP can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
CAS番号 |
111035-57-5 |
|---|---|
製品名 |
Tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
分子式 |
C41H62N6O10 |
分子量 |
799 g/mol |
IUPAC名 |
tert-butyl (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C41H62N6O10/c1-24(2)19-30(38(54)47-34(25(3)48)39(55)57-41(7,8)9)45-37(53)31(21-26-13-11-10-12-14-26)44-33(50)22-43-36(52)32(23-56-40(4,5)6)46-35(51)29(42)20-27-15-17-28(49)18-16-27/h10-18,24-25,29-32,34,48-49H,19-23,42H2,1-9H3,(H,43,52)(H,44,50)(H,45,53)(H,46,51)(H,47,54)/t25-,29+,30+,31+,32-,34+/m1/s1 |
InChIキー |
VPPAQLDQAXBBTE-GQAKXHIGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
その他のCAS番号 |
111035-57-5 |
配列 |
YXGFLT |
同義語 |
(Ser(2)(O-tert-butyl)-Leu(5))enkephalyl-Thr(6)(O-tert-butyl) BUBU Leu(5)-enkephalin, Ser(2)(O-tert-butyl)-Thr(6)(O-tert-butyl) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr(O-tert-Bu) tyrosyl-seryl(O-t-butyl)-glycyl-phenylalanyl-leucyl-threonine(O-t-butyl) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




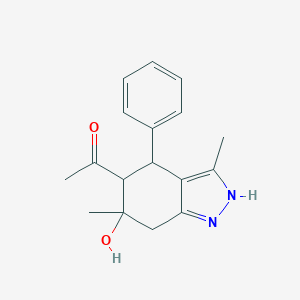
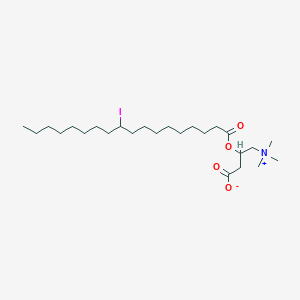
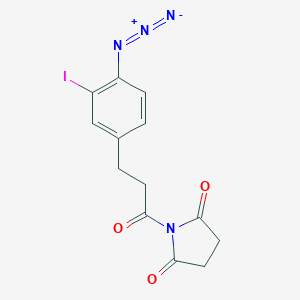
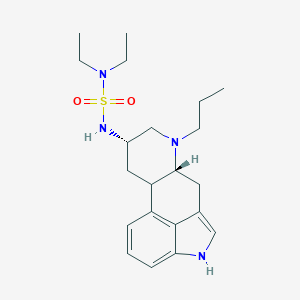
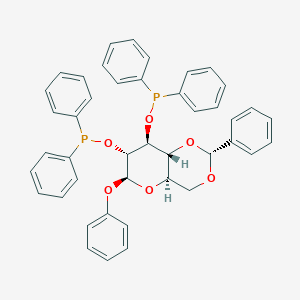
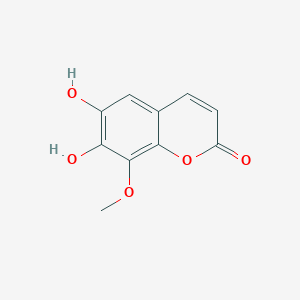
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
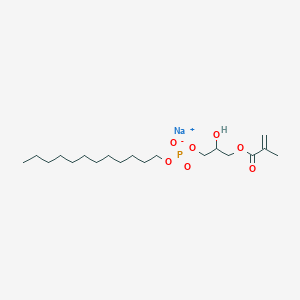
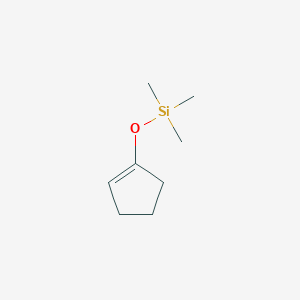
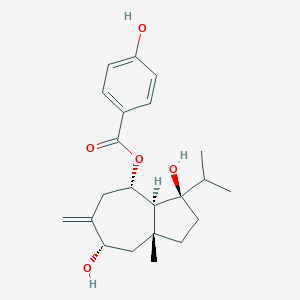
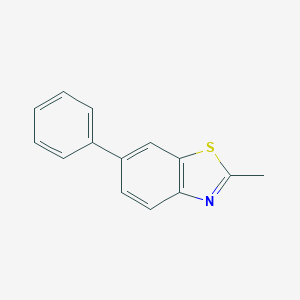
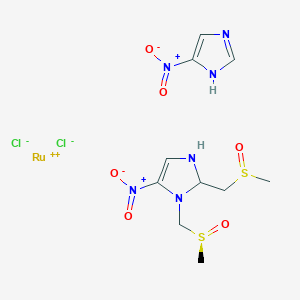
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)